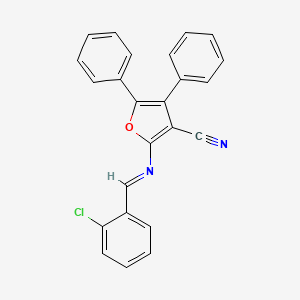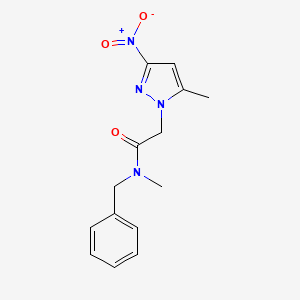
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes benzamido, chlorophenyl, and dinitrobenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Amidation: The formation of the amide bond by reacting the nitro-substituted benzene with benzoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with a dinitrobenzamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamido derivatives.
科学的研究の応用
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzamido and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-benzamido-4-chlorophenyl)-3-iodobenzamide
- N-(3-benzamido-4-chlorophenyl)-5-bromo-2-chlorobenzamide
- N-(3-benzamido-4-chlorophenyl)-3,4-dichlorobenzamide
Uniqueness
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is unique due to the presence of both nitro and benzamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these features.
特性
分子式 |
C20H13ClN4O6 |
|---|---|
分子量 |
440.8 g/mol |
IUPAC名 |
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O6/c21-16-9-6-13(10-17(16)23-19(26)12-4-2-1-3-5-12)22-20(27)15-8-7-14(24(28)29)11-18(15)25(30)31/h1-11H,(H,22,27)(H,23,26) |
InChIキー |
YJYDGOLUEOLBEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)
